ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by a benzodioxole substituent at the 3-position and a sulfanylidene (thione) group at the 2-position (Figure 1).
Properties
IUPAC Name |
ethyl 4-amino-3-(1,3-benzodioxol-5-yl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-2-17-12(16)10-11(14)15(13(20)21-10)7-3-4-8-9(5-7)19-6-18-8/h3-5H,2,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZQPESBLJESJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC3=C(C=C2)OCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves esterification with ethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the amino group.
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene derivatives have been tested against various bacterial strains. For instance:
- Study Findings : A study demonstrated that compounds with similar thiazole frameworks showed promising activity against Bacillus subtilis and Escherichia coli, indicating potential for development as antibacterial agents .
Anti-inflammatory Potential
Thiazole derivatives have also been investigated for their anti-inflammatory effects. Molecular docking studies suggest that this compound could act as an inhibitor for enzymes involved in inflammatory pathways, such as lipoxygenase .
Anticancer Properties
The structural characteristics of thiazoles make them suitable candidates for anticancer drug development. Some derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro. Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cells, particularly in prostate and melanoma models .
Case Study 1: Antimicrobial Evaluation
In a study published in Chemistry & Biology Interface, ethyl thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The findings indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
A recent investigation focused on the anti-inflammatory potential of thiazole derivatives through in silico methods. The study highlighted the ability of certain compounds to inhibit 5-lipoxygenase, an enzyme linked to inflammatory responses. This suggests that ethyl 4-amino derivatives could be optimized for therapeutic use against chronic inflammatory diseases .
Case Study 3: Anticancer Activity
Research conducted on thiazole-based compounds revealed their cytotoxic effects on various cancer cell lines. Specifically, derivatives were found to significantly reduce cell viability in prostate cancer models through mechanisms involving cell cycle arrest and apoptosis induction .
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural diversity of 2,3-dihydro-1,3-thiazole derivatives primarily arises from variations in the 3-position substituent. Below is a comparative analysis of key analogues:
Table 1: Structural and Electronic Comparison of Thiazole Derivatives
Key Observations :
- Methoxy groups (e.g., 2,5-dimethoxyphenyl) improve solubility but reduce steric bulk compared to benzodioxole .
Key Observations :
Biological Activity
Ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups necessary for its biological activity. The compound can be synthesized by reacting appropriate thiazole derivatives with benzodioxole moieties under controlled conditions.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene have demonstrated antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of related compounds, some exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene were tested against several cancer cell lines, including human colon (HCT116) and breast (MCF7) cancer cells. Some derivatives showed IC50 values as low as 10 µg/mL, indicating promising anticancer activity .
The mechanism by which ethyl 4-amino-3-(2H-1,3-benzodioxol-5-yl)-2-sulfanylidene exerts its biological effects is likely through interaction with specific molecular targets. It may inhibit key enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. Detailed studies are required to elucidate these interactions fully.
Case Study 1: Antibacterial Activity
A series of thiazole derivatives were synthesized and evaluated for their antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The study revealed that certain derivatives had a minimum inhibitory concentration (MIC) in the range of 50–100 µg/mL. These results suggest that modifications in the thiazole structure can enhance antibacterial efficacy .
Case Study 2: Anticancer Activity
In a study focusing on the anticancer properties of thiazole-based compounds, ethyl 4-amino derivatives were tested against various cancer cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For instance, one compound showed an IC50 value of 7.4 µM against K562 leukemia cells .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
